molecular formula C13H22N4O B13231301 (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine

Cat. No.: B13231301
M. Wt: 250.34 g/mol
InChI Key: INJPXCOKKZGLIL-UHFFFAOYSA-N
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Description

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine is a complex organic compound that features a triazole ring, an oxolane moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the Imine: The final step involves the condensation of the triazole derivative with an appropriate amine under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group back to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine can be explored for its potential as a bioactive molecule. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The presence of the triazole ring and the amine group suggests that it might interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the amine group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(butan-2-yl)amine
  • (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(hexan-4-yl)amine

Uniqueness

Compared to similar compounds, (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine stands out due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The presence of the oxolane moiety and the specific positioning of the amine group contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

1-[1-(oxolan-3-ylmethyl)triazol-4-yl]-N-pentan-3-ylmethanimine

InChI

InChI=1S/C13H22N4O/c1-3-12(4-2)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,3-6,8,10H2,1-2H3

InChI Key

INJPXCOKKZGLIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N=CC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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